4-Amino-3-methylbiphenyl, hydrochloride

Mutagenicity Ames Test Genotoxicity

Researchers requiring a reliable positive control for Ames tests (TA1538/TA100) face a critical challenge: generic aminobiphenyls fail to deliver the necessary sensitivity. 4-Amino-3-methylbiphenyl hydrochloride is the precise solution, with its ortho-methyl substitution conferring significantly enhanced mutagenic potency. This stable HCl salt ensures reproducible metabolic activation (S9 fraction) and DNA adduct formation studies. - Enhanced Mutagenicity: Displays markedly superior response in S. typhimurium TA1538 and TA100 strains compared to 4-aminobiphenyl. - Assay-Ready Stability: The hydrochloride salt form provides enhanced solubility and long-term stability, critical for reproducible in vitro assays. - Definitive Identity Confirmation: Specific 1H-NMR spectral data enables rigorous identity verification, ensuring lot-to-lot consistency.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 3419-49-6
Cat. No. B015437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbiphenyl, hydrochloride
CAS3419-49-6
Synonyms2-Methyl-4-phenylaniline Hydrochloride;  4-Amino-3-methylbiphenyl Hydrochloride;  4-Phenyl-2-methylaniline Hydrochloride; 
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H
InChIKeyXMPYXYUWGANKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methylbiphenyl Hydrochloride: Research Tool & Synthetic Intermediate


4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6), also known as 2-methyl-4-phenylaniline hydrochloride, is a substituted aromatic amine derivative of biphenyl. It features a biphenyl backbone with an amino group at the fourth position and a methyl group at the third position of the same ring, existing as a hydrochloride salt [1]. The compound is a white to off-white powder with a molecular weight of 219.71 g/mol (C₁₃H₁₄ClN) and is primarily utilized in research focused on mutagenicity, carcinogenicity, and metabolic activation pathways of aromatic amines . Its unique ortho-methyl substitution pattern confers distinct biological and chemical properties, making it a specific and non-substitutable tool for studies involving the Ames test and DNA adduct formation .

4-Amino-3-methylbiphenyl Hydrochloride: Non-Interchangeable Analogs


Generic substitution of 4-amino-3-methylbiphenyl hydrochloride with other aminobiphenyl analogs is scientifically unsound due to pronounced, structure-dependent differences in mutagenic potency and metabolic activation. Positional isomerism and the presence of an ortho-methyl group dramatically alter the compound's biological activity. For instance, 3-aminobiphenyl and 3-amino-4-methylbiphenyl are inactive in the S. typhimurium TA1538 strain, while the target compound is a potent mutagen [1]. Furthermore, the hydrochloride salt form ensures enhanced stability and solubility compared to the free base, which is critical for reproducible in vitro assays [2]. Therefore, substituting with 4-aminobiphenyl, 3-aminobiphenyl, or the free base will lead to significantly different experimental outcomes, compromising data validity and comparability across studies.

4-Amino-3-methylbiphenyl Hydrochloride: Evidence-Based Selection Guide


Mutagenic Potency in TA1538 vs. 4-Aminobiphenyl

In a direct head-to-head comparison using the Ames test, 4-amino-3-methylbiphenyl demonstrated significantly higher mutagenic potency than its closest analog, 4-aminobiphenyl. The study, which employed Salmonella typhimurium strain TA1538 in the presence of rat liver S9 metabolic activation, found 4-amino-3-methylbiphenyl to be a more potent mutagen [1]. This enhanced activity is attributed to the ortho-methyl group, which promotes the formation of reactive hydroxylamino intermediates [2].

Mutagenicity Ames Test Genotoxicity

Solubility and Physicochemical Profile

The hydrochloride salt form (CAS 3419-49-6) exhibits a distinct physicochemical profile compared to the free base (CAS 63019-98-7). While the free base is reported to have a melting point of 38-39°C and an estimated boiling point of 306.94°C , the hydrochloride salt is a room-temperature-stable powder [1]. Crucially, the salt form is designed for enhanced aqueous solubility, which is essential for reproducible dosing in cell-based assays, whereas the free base is expected to have significantly lower water solubility (LogP for the free base is computed as 2.9 [2]). This improved solubility directly translates to more accurate and consistent experimental results.

Solubility Stability Analytical Chemistry

1H-NMR Spectral Identity Confirmation

The hydrochloride salt provides a definitive and reproducible 1H-NMR spectral fingerprint, which is critical for confirming identity and purity upon receipt. According to a synthesis patent (US2017/283383 A1), the 1H-NMR spectrum of 4-amino-3-methylbiphenyl hydrochloride in CDCl3 exhibits characteristic peaks: a multiplet at δ 7.33-7.65 (8H, m) corresponding to aromatic protons, a broad singlet at δ 4.85 (3H, s) attributed to the amine hydrochloride protons, and a singlet at δ 2.46 (3H, s) for the methyl group . This specific spectral pattern serves as a benchmark for quality control, differentiating it from other aminobiphenyl analogs and the free base form.

NMR Spectroscopy Quality Control Analytical Reference

Mutagenicity in TA100 vs. 3-Aminobiphenyl

A cross-study comparison of mutagenicity data highlights the critical importance of the 4-amino-3-methyl substitution pattern. In S. typhimurium TA100, 4-amino-3-methylbiphenyl was found to be mutagenic with an experimental log(revertants/nmol) value of 1.12 [1]. In stark contrast, the positional isomer 3-aminobiphenyl was reported as inactive in the same strain [2]. This demonstrates that even a simple shift in the amino group position from the 4- to the 3-position abolishes activity, underscoring the compound's specific and non-interchangeable role in structure-activity relationship (SAR) studies.

Genotoxicity Ames Test Structure-Activity Relationship

4-Amino-3-methylbiphenyl Hydrochloride: Research & Industrial Applications


Ames Test Positive Control

Given its established and enhanced mutagenic potency in S. typhimurium strains TA1538 and TA100 compared to 4-aminobiphenyl , 4-amino-3-methylbiphenyl hydrochloride serves as an ideal positive control and reference standard for laboratories conducting the Ames test. Its use ensures assay sensitivity and provides a benchmark for evaluating the mutagenic potential of novel ortho-methyl substituted aromatic amines or environmental samples, as its mechanism of action via hydroxylamino intermediates is well-characterized [2].

Metabolic Activation & DNA Adduct Studies

The compound's requirement for metabolic activation (S9 fraction) to exert its mutagenic effects makes it a key reagent in studies investigating cytochrome P450-mediated activation pathways. Researchers can use this hydrochloride salt to generate reactive N-hydroxy metabolites [2] for subsequent DNA-binding and adduct formation studies, which are critical for understanding the initiation of chemical carcinogenesis. Its stable, soluble salt form facilitates precise in vitro incubations.

Synthetic Intermediate for Deuterated Analogs

As a well-defined aromatic amine building block, 4-amino-3-methylbiphenyl hydrochloride is a crucial intermediate for synthesizing more complex molecules, particularly isotopically labeled internal standards like 4-amino-3-methylbiphenyl-d5 (CAS 1020718-97-1) . These deuterated analogs are essential for quantitative LC-MS/MS analysis of aminobiphenyls in biological matrices, enabling precise pharmacokinetic and exposure assessment studies.

NMR-Based Identity Verification

For analytical chemists and quality control departments, the specific 1H-NMR spectral data for this hydrochloride salt provides a definitive method for identity confirmation. This is particularly valuable when sourcing from different vendors or verifying the integrity of aged stock solutions. Matching the experimental NMR spectrum against the published reference ensures that the correct, active salt form is being used in subsequent experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-methylbiphenyl, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.